デキストロメトルファン

概要

説明

デウデキストロメトルファンは、よく知られている鎮咳薬であるデキストロメトルファンの重水素化された形態です。重水素化は、水素原子を水素の重い同位体である重水素で置換することを含みます。 この修飾は、化合物の薬物動態特性を強化し、半減期を延長し、代謝速度を低下させる可能性があります 。 デウデキストロメトルファンは、特に気分障害の治療における潜在的な治療用途について調査されています .

科学的研究の応用

Deudextromethorphan has several scientific research applications:

作用機序

デウデキストロメトルファンは、複数のメカニズムを通じてその効果を発揮します。

NMDA受容体拮抗作用: それは、シナプス可塑性と記憶機能の調節に役割を果たすNMDA受容体の低親和性非競合的拮抗薬として作用します.

シグマ-1受容体作動薬: デウデキストロメトルファンは、神経保護と神経伝達物質の放出の調節に関与するシグマ-1受容体に結合します.

セロトニン再取り込み阻害: それは、シナプス間隙におけるセロトニンの利用可能性を高め、その抗うつ効果に寄与するセロトニンの再取り込みを阻害します.

類似の化合物との比較

デウデキストロメトルファンは、その薬物動態特性を強化する重水素化のために、他の類似の化合物とは異なります。類似の化合物には以下が含まれます。

デキストロメトルファン: 鎮咳薬として一般的に使用される非重水素化形態.

デキストロルファン: デキストロメトルファンの活性代謝物であり、NMDA受容体拮抗作用も持っています.

生化学分析

Biochemical Properties

Deudextromethorphan interacts with several biomolecules, including enzymes and proteins, to exert its effects. It is known to affect serotonin, norepinephrine, NMDA, and sigma-1 receptors in the brain . These interactions play a crucial role in the biochemical reactions involving Deudextromethorphan.

Cellular Effects

Deudextromethorphan has a significant impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Deudextromethorphan is complex and multifaceted. It acts as a nonselective serotonin reuptake inhibitor and a sigma-1 receptor agonist . It also blocks the NMDA receptor at high doses, which produces effects similar to other dissociative anesthetics .

Dosage Effects in Animal Models

The effects of Deudextromethorphan vary with different dosages in animal models . Specific details about threshold effects, toxic or adverse effects at high doses are still being studied.

Metabolic Pathways

Deudextromethorphan is metabolized principally by liver enzymes .

準備方法

デウデキストロメトルファンの調製には、デキストロメトルファンの重水素化が含まれます。このプロセスは、通常、次の手順を含みます。

デキストロメトルファンの合成: デキストロメトルファンは、モルフィナン誘導体から始まる一連の化学反応によって合成されます.

重水素化: デキストロメトルファン中の水素原子は、特定の反応条件下で重水素化試薬を使用して重水素で置換されます。この手順では、重水素原子の選択的な組み込みを確実にするために、温度、圧力、触媒を慎重に制御する必要があります。

化学反応の分析

デウデキストロメトルファンは、次のようなさまざまな化学反応を受けます。

酸化: デウデキストロメトルファンは、酸化されて、その活性代謝物であるデウデキストロルファンを形成する可能性があります.

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化リチウムアルミニウムなどの還元剤が含まれます 。 これらの反応から生成される主な生成物は、デウデキストロルファンおよびその他の重水素化誘導体です .

科学研究の応用

デウデキストロメトルファンは、いくつかの科学研究の用途を持っています。

類似化合物との比較

Deudextromethorphan is unique compared to other similar compounds due to its deuteration, which enhances its pharmacokinetic properties. Similar compounds include:

Dextromethorphan: The non-deuterated form, commonly used as a cough suppressant.

Dextrorphan: The active metabolite of dextromethorphan, which also has NMDA receptor antagonistic properties.

Ketamine: Another NMDA receptor antagonist used for its rapid antidepressant effects.

Deudextromethorphan’s uniqueness lies in its improved metabolic stability and prolonged half-life, making it a promising candidate for therapeutic applications .

特性

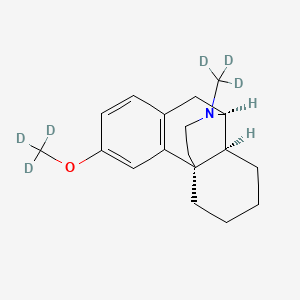

IUPAC Name |

(1S,9S,10S)-4-(trideuteriomethoxy)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXZASYAUGDDCJ-QNNIAVNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079043-55-2 | |

| Record name | Deudextromethorphan [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1079043552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEUDEXTROMETHORPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/427476LZFT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。